molecular formula C20H24N4O2 B11272628 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11272628
M. Wt: 352.4 g/mol
InChI Key: OCPGWNHNRGELFA-UHFFFAOYSA-N
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Description

2-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of an oxadiazole ring, an indole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and solvent-free methods are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of three distinct moieties, which confer a wide range of chemical and biological properties.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C20H24N4O2/c1-3-18-21-22-20(26-18)17-12-15-6-4-5-7-16(15)24(17)13-19(25)23-10-8-14(2)9-11-23/h4-7,12,14H,3,8-11,13H2,1-2H3

InChI Key

OCPGWNHNRGELFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCC(CC4)C

Origin of Product

United States

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